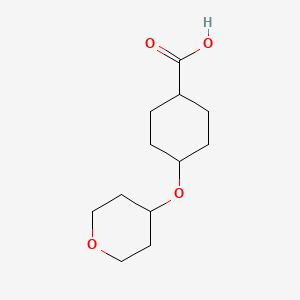
trans-4-(Tetrahydro-pyran-4-yloxy)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(Tetrahydro-pyran-4-yloxy)-cyclohexanecarboxylic acid (THPCA) is an organic compound that is a derivative of cyclohexanecarboxylic acid. It is a colorless solid that is soluble in organic solvents, such as ethanol, and is used in many scientific applications. THPCA is a useful starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and intermediates. It is also used in the manufacture of polymers, surfactants, and other materials.
Scientific Research Applications
Muconic Acid as a Platform Chemical
Muconic Acid Isomers as Platform Chemicals and Monomers in the Biobased Economy : This study by Khalil et al. (2020) discusses muconic acid (MA), a dicarboxylic acid with multiple isomers, including trans,trans-MA, which is of interest due to its potential as a precursor for the synthesis of value-added products and as a monomer for specialty polymers. The review systematically covers production, synthesis routes, and the valorization of MA isomers, highlighting their applications in creating biobased products and materials Khalil et al., 2020.
Lactic Acid in Green Chemistry
Biotechnological Routes Based on Lactic Acid Production from Biomass : Gao et al. (2011) review the production of lactic acid, a crucial hydroxycarboxylic acid, from biomass and its use as a feedstock for green chemistry. The paper discusses the synthesis of various valuable chemicals from lactic acid through chemical and biotechnological routes, emphasizing the potential for replacing traditional chemical processes with "greener" biotechnological alternatives Gao et al., 2011.
Advanced Materials and Catalysis
Effective Treatment Methods on PEDOTPSS to Enhance Its Thermoelectric Performance
: Zhu et al. (2017) explore various treatment methods on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a successful organic thermoelectric material. The review summarizes techniques to enhance thermoelectric performance, providing insights into the potential for chemical modifications to improve the properties of synthetic materials Zhu et al., 2017.
Chemical Synthesis and Catalysis
Recent Advances in Three-Component Cyclocondensation : Kiyani (2018) discusses the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts, highlighting the importance of these compounds in organic chemistry and pharmacology. This review could offer insights into how trans-4-(Tetrahydro-pyran-4-yloxy)-cyclohexanecarboxylic acid might be applied in the synthesis of heterocyclic compounds Kiyani, 2018.
properties
IUPAC Name |
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h9-11H,1-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIAJVHMFMDING-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

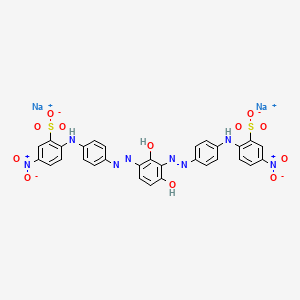

![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)
![methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1490548.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1490549.png)
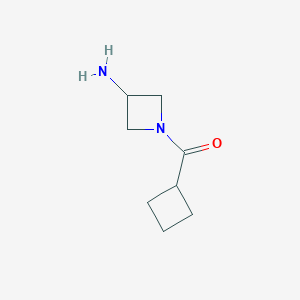
![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)
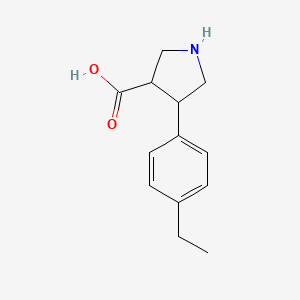

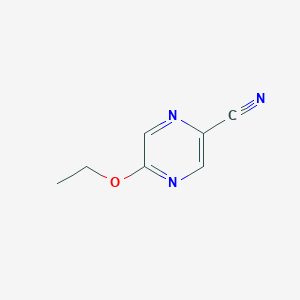
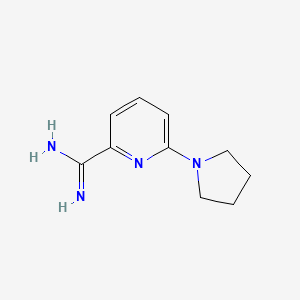
![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)
![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)
